molecular formula C11H8F2 B8383858 5,7-Difluoro-1-methylnaphthalene

5,7-Difluoro-1-methylnaphthalene

Cat. No.: B8383858
M. Wt: 178.18 g/mol
InChI Key: GDGZOQKMXATYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoro-1-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methyl group at the 1-position and fluorine atoms at the 5- and 7-positions.

Properties

Molecular Formula

C11H8F2

Molecular Weight

178.18 g/mol

IUPAC Name

1,3-difluoro-5-methylnaphthalene

InChI

InChI=1S/C11H8F2/c1-7-3-2-4-9-10(7)5-8(12)6-11(9)13/h2-6H,1H3

InChI Key

GDGZOQKMXATYNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 5,7-Difluoro-1-methylnaphthalene and its analogs:

Compound Molecular Formula Substituents CAS Number Molecular Weight (g/mol) Log P* (Predicted)
This compound C₁₁H₈F₂ 1-CH₃; 5-F; 7-F Not listed 178.18 ~3.8 (estimated)
1-Methylnaphthalene C₁₁H₁₀ 1-CH₃ 90-12-0 142.20 3.87
2-Methylnaphthalene C₁₁H₁₀ 2-CH₃ 91-57-6 142.20 3.86
1,4-Dimethylnaphthalene C₁₂H₁₂ 1-CH₃; 4-CH₃ 571-58-4 156.23 4.52
1-Nitronaphthalene C₁₀H₇NO₂ 1-NO₂ 86-57-7 173.17 2.20
5,7-Dibromo-8-hydroxy-1-carbaldehyde C₁₂H₇Br₂O₂ 5-Br; 7-Br; 8-OH; 1-CHO 82315-36-4 367.00 ~2.5 (estimated)

*Log P (octanol-water partition coefficient) values are sourced from experimental data for analogs or estimated using computational tools for this compound.

Key Observations :

  • Fluorine vs. However, the methyl group at the 1-position maintains significant hydrophobicity, as reflected in the estimated Log P (~3.8), comparable to 1-methylnaphthalene (Log P 3.87) .
  • Halogenation Effects : The dibromo derivative (5,7-Dibromo-8-hydroxy-1-carbaldehyde) exhibits lower Log P due to polar hydroxyl and aldehyde groups, contrasting with the fluorine-substituted compound’s higher hydrophobicity .

Toxicological Profiles

However, insights can be inferred from methylnaphthalenes and nitro/halogenated analogs:

Compound Acute Toxicity (Oral LD₅₀, Rat) Carcinogenicity Key Metabolic Pathways
1-Methylnaphthalene 1,840 mg/kg Not classified Hepatic CYP450 oxidation
2-Methylnaphthalene 1,670 mg/kg Not classified Epoxidation, glucuronidation
1-Nitronaphthalene 310 mg/kg Suspected Nitro-reduction to aryl amines
This compound Data not available Unknown Likely CYP450-mediated defluorination

Analysis :

  • Methylnaphthalenes: Both 1- and 2-methylnaphthalene exhibit low acute toxicity but may cause respiratory irritation and hemolytic anemia in chronic exposure .
  • Halogenated Analogs : Brominated naphthalenes (e.g., 5,7-Dibromo-8-hydroxy-1-carbaldehyde) often exhibit higher toxicity due to reactive intermediates, but fluorine’s stability may mitigate this effect .

Environmental Behavior

Environmental persistence and degradation pathways vary with substituents:

Compound Persistence (Half-life in Soil) Degradation Pathways Bioaccumulation Potential
1-Methylnaphthalene 10–30 days Microbial oxidation, photooxidation Moderate
This compound Estimated 30–60 days Resistance to oxidation High (due to Log P)
1-Nitronaphthalene 20–50 days Photolysis, nitro-reduction Low

Insights :

  • The fluorine substituents in this compound likely confer resistance to microbial and oxidative degradation compared to methylnaphthalenes, extending environmental persistence .

Preparation Methods

Friedel-Crafts Alkylation of Fluorinated Naphthalene Derivatives

A widely used method involves the alkylation of fluorinated naphthalene precursors. For example, 5,7-difluoronaphthalene can undergo methylation using methanol and an activated alumina catalyst at elevated temperatures (425–700°C).

  • Reaction conditions :

    • Catalyst: Activated alumina (Crushed CATAPAL® alumina)

    • Temperature: 550–650°C (optimized for 2-methyl selectivity)

    • Pressure: 10–40 atm

    • Molar ratio (naphthalene:methanol): 1:1–4

  • Yield : ~50–60% for 2-methylnaphthalene derivatives.

  • Limitations : Requires high temperatures, leading to potential side products like polyalkylated species.

Halogenation-Methylation Sequential Approach

This two-step method starts with bromination followed by methyl Grignard coupling:

  • Bromination :

    • Substrate : 5,7-Difluoronaphthalene

    • Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (radical initiator)

    • Conditions : CCl₄, reflux, 6–12 hours.

    • Product : 1-Bromomethyl-5,7-difluoronaphthalene (yield: ~75%).

  • Methylation :

    • Reagents : Methylmagnesium bromide (Grignard reagent)

    • Catalyst : Nickel-phosphine complex (e.g., bis(triphenylphosphine)nickel dichloride)

    • Conditions : Inert solvent (tetrahydrofuran or petroleum ether), −10°C to 150°C.

    • Yield : ~85–90%.

Cyclization of Fluorinated Phenylacetic Acids

A novel route involves cyclizing fluorinated phenylacetic acid derivatives via intramolecular Friedel-Crafts reactions:

  • Synthesis of 2-(Fluoroaryl)glutaric Acid :

    • Starting material: Commercial 3,5-difluorophenylacetic acid

    • Reagents : Ethyl vinyl ether, ceric ammonium nitrate (CAN)

    • Conditions : Methanol, oxidative addition followed by cyclization in acidic medium.

  • Aromatization :

    • Reagents : Polyphosphoric acid (PPA) or Pd/C under H₂

    • Yield : ~70–80% for 5,7-difluoro-1-methylnaphthalene.

Key Challenges and Optimizations

Regioselective Fluorination

  • Electrophilic fluorination using Selectfluor™ or F-TEDA-BF₄ often leads to undesired isomers.

  • Directed ortho-fluorination via palladium catalysis improves selectivity but requires complex ligands.

Methyl Group Positioning

  • Steric effects : Methyl groups at the 1-position are favored due to reduced steric hindrance compared to 2-position isomers.

  • Catalyst tuning : Alumina catalysts with controlled pore size enhance 1-methyl selectivity.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/CatalystsYield (%)AdvantagesDisadvantages
Friedel-Crafts Alkylation5,7-DifluoronaphthaleneAlumina, methanol50–60Scalable, simple setupHigh temps, polyalkylation
Halogenation-Methylation5,7-DifluoronaphthaleneNBS, MeMgBr, Ni catalyst75–90High regioselectivityMulti-step, sensitive conditions
CyclizationPhenylacetic acidCAN, PPA70–80Atom-economic, avoids halogensRequires acidic conditions

Q & A

Basic: What experimental design considerations are critical for assessing the systemic toxicity of 5,7-Difluoro-1-methylnaphthalene in mammalian models?

Methodological Answer:
When designing in vivo toxicity studies, prioritize:

  • Exposure Routes : Inhalation, oral, or dermal routes, aligned with human exposure scenarios .
  • Dose Selection : Use a tiered approach (low, medium, high doses) based on preliminary acute toxicity data. Include a control group with vehicle administration.
  • Endpoints : Monitor systemic effects (e.g., hepatic, renal, respiratory) and biomarkers like oxidative stress markers or histopathological changes .
  • Duration : Subacute (28-day) or subchronic (90-day) studies to capture cumulative effects.
  • Risk of Bias Mitigation : Randomize dose allocation and ensure blinding during data collection to reduce bias .

Basic: How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • Spectroscopy : NMR (<sup>1</sup>H, <sup>19</sup>F) to confirm fluorine substitution patterns and methyl group positioning. GC-MS or LC-MS for purity assessment .
  • Chromatography : HPLC with UV detection to quantify impurities (<95% purity may require recrystallization or column purification).
  • Elemental Analysis : Verify empirical formula (C11H8F2) via combustion analysis .

Advanced: What computational strategies are effective for predicting the environmental partitioning of this compound?

Methodological Answer:

  • QSPR Models : Use Quantitative Structure-Property Relationship models to estimate log Kow (octanol-water partition coefficient) and biodegradability .
  • Molecular Dynamics Simulations : Predict adsorption to soil organic matter or microplastics using software like COMSOL Multiphysics .
  • Fugacity Modeling : Assess compartmental distribution (air, water, sediment) under varying pH and temperature conditions .

Advanced: How should researchers resolve contradictions in reported toxicity data across studies?

Methodological Answer:

  • Risk of Bias Assessment : Apply standardized tools (e.g., Tables C-6 and C-7) to evaluate study quality. Prioritize studies with low bias (e.g., randomized dosing, blinded outcome assessment) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Stratify by species, exposure duration, and endpoint .
  • Mechanistic Validation : Conduct in vitro assays (e.g., CYP450 inhibition) to confirm hypothesized toxicity pathways .

Basic: What are the key inclusion criteria for selecting relevant literature in a systematic review of this compound?

Methodological Answer:

  • Study Types : Include peer-reviewed animal toxicology, human biomonitoring, and mechanistic in vitro studies. Exclude non-peer-reviewed sources unless validated by three independent experts .
  • Health Outcomes : Focus on systemic effects (e.g., hepatic, renal) and molecular endpoints (e.g., DNA adduct formation).
  • Language : Non-English studies must have English abstracts with sufficient data for hazard identification .

Advanced: What gaps exist in the current understanding of this compound’s immunotoxicity?

Methodological Answer:

  • Data Needs :
    • Long-Term Exposure Data : No chronic studies (>1 year) on immune cell populations or cytokine profiles .
    • Susceptible Populations : Lack of data on age- or disease-modulated toxicity (e.g., asthma models) .
    • Mechanistic Studies : Required to link fluorinated metabolite formation (e.g., 1,2-dihydrodiols) to immune cell apoptosis .

Basic: What in vitro models are suitable for preliminary screening of this compound’s neurotoxic potential?

Methodological Answer:

  • Cell Lines : Use SH-SY5Y (neuronal) or primary astrocytes to assess mitochondrial dysfunction and ROS production.
  • Endpoint Assays : Measure acetylcholinesterase inhibition, calcium flux, and neurite outgrowth .
  • Concentration Range : Test 0.1–100 µM, with 24–72 hr exposure to capture acute vs. subchronic effects .

Advanced: How can AI-driven tools optimize synthetic routes for this compound derivatives?

Methodological Answer:

  • Retrosynthetic Algorithms : Platforms like Chematica propose routes using fluorination agents (e.g., Selectfluor) and naphthalene precursors .
  • Reaction Condition Optimization : Machine learning models predict ideal catalysts (e.g., Pd/C), solvents (THF), and temperatures (80–120°C) .
  • Yield Prediction : Train neural networks on existing fluorination reaction databases to forecast optimal yields .

Basic: What are the best practices for environmental sampling of this compound in aquatic systems?

Methodological Answer:

  • Sampling Media : Collect water (SPE cartridges) and sediment (grab samples at 0–10 cm depth) .
  • Analytical Methods : Use GC-ECD (electron capture detection) for fluorine-specific quantification. Confirm with HRMS for isotopic patterns .
  • QA/QC : Include field blanks, matrix spikes, and duplicate samples to control for contamination .

Advanced: How to integrate multi-omics data to elucidate the metabolic fate of this compound?

Methodological Answer:

  • Metabolomics : LC-HRMS to identify phase I/II metabolites (e.g., glucuronides, sulfates) in urine or plasma .
  • Proteomics : SILAC labeling to track CYP450 isoform activation (e.g., CYP1A1, CYP2E1) .
  • Transcriptomics : RNA-seq on hepatocytes to map Nrf2/ARE pathway activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.